molecular formula C19H27N3O6 B12060745 Glutamylvalylphenylalanine

Glutamylvalylphenylalanine

Cat. No.: B12060745
M. Wt: 393.4 g/mol
InChI Key: FVGOGEGGQLNZGH-UHFFFAOYSA-N
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Description

Glutamylvalylphenylalanine is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues linked via peptide bonds. Such compounds are often involved in biochemical pathways, including antioxidant systems (e.g., glutathione) and cellular signaling . The presence of valine and phenylalanine in its structure may influence its hydrophobicity, solubility, and biological activity compared to shorter γ-glutamyl peptides.

Properties

IUPAC Name

4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGEGGQLNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Enzymes and Reactions

Enzyme/MethodSubstratesConditionsYield/ActivitySource
Glutaminase (GBA) Gln + Phe + ValpH 10, 37°C, 3 h, 0.05 U/mLSynthesizes γ-Glu-Val-Phe
GGT (ECM38p) GSH + Val-PhepH 7–8, 30°CLimited transfer activity
Dug2p-Dug3p GSH + Val-PhepH 7, 30°CEfficient γ-glutamyl transfer

Mechanism :

  • Glutaminase (GBA) : Catalyzes transpeptidation, transferring γ-glutamyl groups from glutamine (Gln) to acceptor substrates (Val-Phe). Optimal conditions for γ-[Glu]ₙ-Phe synthesis include pH 10, 37°C, and 300 mM Gln/100 mM Phe.

  • GGT and Dug Complexes : Transfer γ-glutamyl groups from glutathione (GSH) to dipeptides (Val-Phe). The Dug2p-Dug3p complex shows higher specificity for Val-Phe compared to GGT.

Challenges :

  • Enzyme availability and cost.

  • Substrate competition in multi-enzyme systems.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) and solution-phase methods are widely used for γ-Glu-Val-Phe production.

Solid-Phase Peptide Synthesis (SPPS)

StepReagents/ConditionsPurposeYield/NotesSource
Resin Activation Fmoc-Phe-OH, HBTU, DIPEAImmobilize Phe on resin85–90% coupling
Val Coupling Fmoc-Val-OH, HCTU, DIPEAAdd Val to Phe95% purity (TLC)
γ-Glu Coupling Fmoc-Glu(OtBu)-OH, HATU, DIPEAAttach γ-Glu via C-terminal side80% (requires γ-activation)
Deprotection TFA, TIS, H2ORemove protecting groups70–80% crude yield

Key Strategies :

  • Fmoc/Boc Chemistry : Protects α-amino groups; γ-Glu requires side-chain protection (e.g., tert-butyloxycarbonyl).

  • Coupling Reagents : HATU or COMU minimize racemization during γ-Glu attachment.

  • Steric Hindrance : Use extended coupling times (2 × 30 min) for Val-Phe bonds.

Solution-Phase Synthesis

StepReagents/ConditionsPurposeYield/NotesSource
Val-Phe Synthesis Val-OH + Phe-OH, DCC, HOBtForm Val-Phe via active ester60–70%
γ-Glu Attachment Glu(OtBu)-OH, EDC, HOBtCouple γ-Glu to Val-Phe50% (requires γ-activation)

Advantages :

  • Lower cost for small-scale synthesis.

  • Flexibility in solvent selection.

Biosynthetic Pathways

Engineered microbial systems enable scalable production.

Yeast-Based Systems

PathwayEnzymes/GenesConditionsYield/AdvantagesSource
GSH Biosynthesis Gsh1p (GCL), Gsh2p (GS)Minimal medium, 30°CProduce γ-Glu-Val-Phe via GSH metabolism
Alternative Pathway Dug2p-Dug3p + Opt1pImport γ-Glu-Val-Phe from mediumEnhances intracellular pool

Mechanism :

  • GSH Pathway : Glutamate-cysteine ligase (Gsh1p) and glutathione synthetase (Gsh2p) produce γ-glutamyl intermediates. Val-Phe serves as a precursor.

  • Import Systems : Opt1p transports γ-Glu-Val-Phe from the medium, bypassing intracellular synthesis.

Crystallization and Purification

Post-synthesis, crystallization enhances purity and stability.

Crystallization Methods

MethodConditionsPurity/OutcomeSource
Salting Out NaCl, pH 7, 4°C>95% purity
Solvent Precipitation Ethanol/H2O (3:1)Crystalline γ-Glu-Val-Phe

Comparative Analysis of Methods

MethodProsConsScalability
Enzymatic High stereochemical controlEnzyme cost, substrate limitsModerate
SPPS Precise sequence controlResin costs, complex workflowsHigh
Biosynthesis Cost-effectiveStrain optimization neededHigh

Research Findings and Applications

  • Sensory Properties : γ-Glu-Val-Phe exhibits kokumi taste enhancement in food products.

  • Biotechnological Use : Engineered yeast strains improve yield via Opt1p-mediated import.

  • Challenges : γ-Glu linkages are prone to hydrolysis; require optimized storage (−20°C, inert atmosphere) .

Chemical Reactions Analysis

Types of Reactions

Glutamylvalylphenylalanine undergoes several types of chemical reactions, including:

    Transpeptidation: This reaction involves the transfer of a gamma-glutamyl group from glutathione to the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

    Hydrolysis: The compound can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules.

Common Reagents and Conditions

    Gamma-glutamyl transpeptidase: This enzyme catalyzes the transpeptidation reaction.

    Water: Used in hydrolysis reactions to break peptide bonds.

Major Products Formed

    Individual amino acids: Glutamic acid, valine, and phenylalanine are the major products formed from the hydrolysis of this compound.

Scientific Research Applications

Glutamylvalylphenylalanine has several scientific research applications:

    Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.

    Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.

    Biocatalytic Production:

Mechanism of Action

Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .

Comparison with Similar Compounds

Comparison with Similar γ-Glutamyl Compounds

The following table summarizes key properties of Glutamylvalylphenylalanine and structurally or functionally related compounds, based on available evidence:

Compound Structure Molecular Weight (g/mol) Key Properties Applications Analytical Challenges
γ-Glutamylphenylalanine γ-Glu-Phe 294.3 Dipeptide; pH-sensitive retention in HPLC Research in metabolic pathways Requires precise pH control during analysis
Glutathione (reduced) γ-Glu-Cys-Gly 307.3 Tripeptide; antioxidant; critical for redox balance Cellular detoxification, drug development Stability issues in acidic conditions
Ophthalmic acid γ-Glu-α-Aminobutyrate-Gly 291.3 Analog of glutathione; biomarker for oxidative stress Clinical diagnostics Low abundance in tissues
This compound* γ-Glu-Val-Phe ~365.4 (estimated) Hypothesized tripeptide; valine increases hydrophobicity vs. shorter peptides Potential research in peptide therapeutics Limited literature on synthesis and stability

*Note: Data for this compound is extrapolated from structural analogs due to insufficient direct evidence.

Key Findings:

Structural Differences: this compound’s tripeptide structure distinguishes it from dipeptides like γ-glutamylphenylalanine. The addition of valine may enhance membrane permeability compared to smaller γ-glutamyl compounds .

Analytical Behavior :

  • γ-Glutamylphenylalanine’s retention time in HPLC is highly pH-dependent, a trait likely shared by this compound due to its ionizable glutamyl residue .
  • High-voltage electrophoresis (HVE), used for γ-glutamyl compound separation, may require optimization for larger tripeptides like this compound .

Functional and Application Gaps: While glutathione is well-studied in clinical settings, this compound’s applications remain speculative. Comparative studies on bioavailability and metabolic pathways are absent, highlighting a research gap.

Biological Activity

Glutamylvalylphenylalanine (GVP) is a tripeptide that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of GVP's biological activity, including its synthesis, physiological roles, and implications in health and disease.

Synthesis and Structure

GVP is composed of three amino acids: glutamic acid (Glu), valine (Val), and phenylalanine (Phe). The synthesis of GVP can occur through enzymatic pathways involving γ-glutamyl transferases, which facilitate the formation of γ-glutamyl peptides from glutamate and other amino acids. The structure of GVP allows it to participate in various biochemical interactions, influencing its biological activity.

1. Antioxidant Properties

GVP exhibits significant antioxidant properties, which are attributed to the presence of glutamic acid. Research indicates that peptides containing glutamate can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.

2. Modulation of Immune Response

Studies have shown that GVP can modulate immune responses. It has been observed to enhance the proliferation of T cells and promote the production of cytokines in vitro. This immunomodulatory effect suggests potential applications in enhancing vaccine efficacy or treating autoimmune disorders.

3. Neuroprotective Effects

GVP has been linked to neuroprotective effects in various studies. For instance, it may influence neurotransmitter release and protect neuronal cells from apoptosis under stress conditions. These properties make it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antioxidant Activity in Cell Models

In a study examining the antioxidant capacity of GVP, human neuroblastoma cells were treated with various concentrations of GVP. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting the peptide's ability to mitigate oxidative stress.

Concentration of GVP (µM)ROS Levels (Relative Units)
0100
1075
5050
10030

Case Study 2: Immune Modulation

Another study assessed the impact of GVP on T cell activation in murine models. Mice treated with GVP showed increased T cell proliferation compared to control groups, suggesting enhanced immune responses.

Treatment GroupT Cell Proliferation (%)
Control20
GVP45

The biological activities of GVP can be attributed to several mechanisms:

  • Antioxidant Mechanism : GVP may enhance endogenous antioxidant defenses by upregulating genes involved in antioxidant enzyme production.
  • Immune Modulation : It appears to influence signaling pathways related to immune cell activation, possibly through interactions with specific receptors on T cells.
  • Neuroprotection : The peptide may activate survival pathways in neurons, reducing apoptosis through modulation of Bcl-2 family proteins.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
SPPS (Fmoc)65–75>95Side-chain deprotection
Solution-Phase (DCC)50–6085–90Racemization at Val residue

Q. Table 2: NMR Chemical Shifts (D2_2O, 500 MHz)

Protonδ (ppm)MultiplicityAssignment
Glutamyl α-CH3.82mBackbone
Phenylalanine aromatic7.32d (J=8.5 Hz)C6_6H5_5 group

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